4,4-Dimethyloctane
Overview
Description
4,4-Dimethyloctane is a hydrocarbon compound that is not directly discussed in the provided papers. However, the papers do mention compounds with similar structural motifs or functionalities that include the dimethyl moiety in their structure. For instance, the synthesis of compounds with a 4,4-dimethyl group as part of a cyclohexylidene ring is described, which suggests a relevance to the structural analysis of 4,4-dimethyloctane .
Synthesis Analysis
The synthesis of compounds related to 4,4-dimethyloctane involves multi-step reactions starting from various precursors. For example, a series of sulfonamide derivatives were synthesized from a dimethylamino methylene precursor . Another synthesis route described the production of a 2,7-dimethylocta-2,4,6-triene-1,8-dial starting from 1,4-dibromobut-2-ene . These methods provide insight into the types of reactions and conditions that could potentially be applied to the synthesis of 4,4-dimethyloctane or its derivatives.
Molecular Structure Analysis
The molecular structure of compounds related to 4,4-dimethyloctane has been elucidated using various analytical techniques. X-ray crystallography was used to determine the crystal structures of certain synthesized compounds, confirming their molecular geometry . Additionally, computational electronic structure investigations have been conducted to predict the molecular structure of newly synthesized compounds using Density Functional Theory . These studies are crucial for understanding the three-dimensional arrangement of atoms within a molecule and can be applied to the analysis of 4,4-dimethyloctane.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 4,4-dimethyloctane. However, they do mention the reactivity of related compounds. For instance, the acetylation of hydroxy compounds catalyzed by 4-dimethylaminopyridine is described, which could be relevant to the functionalization of 4,4-dimethyloctane if it contained hydroxy groups . The reactivity of dimethyl groups in various chemical environments can be inferred from these studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4-dimethyloctane are not directly reported in the provided papers. However, the papers do discuss the properties of structurally related compounds. For example, the electrochemical properties of a novel π-electron donor with dimethyl groups in its structure were investigated . These studies can provide a comparative basis for inferring the properties of 4,4-dimethyloctane, such as its potential as an electron donor or acceptor in chemical reactions.
Scientific Research Applications
Biotransformation of Myrcene by Pseudomonas Aeruginosa : Myrcene was found to be converted to dihydrolinalool and 2,6-dimethyloctane in high percentages by Pseudomonas aeruginosa, indicating potential applications in the fragrance industry and bioconversion processes (Esmaeili & Hashemi, 2011).
Pheromone Extraction for Pest Control : The effectiveness of dimethyloctane dioic acid nanoparticles in controlling Callosobruchus maculatus, a warehouse pest, was analyzed, highlighting its potential in pest management (Subekti et al., 2020).
Hydrogenated Monoterpenes as Diesel Fuel Additives : Myrcene and limonene were hydrogenated to form 2,6-dimethyloctane, which was tested as a diesel fuel additive. This research underscores the potential of using hydrogenated monoterpenes as renewable fuel additives (Tracy et al., 2009).
Molecular Dynamics Studies of Confined Alkanes : The influence of chain branching on the properties of fluids, including 2,2-dimethyloctane, was studied using molecular dynamics simulations, providing insights into fluid behavior in confined spaces (Wang & Fichthorn, 2002).
Microbial Growth on Hydrocarbons : A study on various bacteria and fungi showed that only a few strains could use branched hydrocarbons like 2,7-dimethyloctane as a sole carbon source, indicating the complexity of biodegradation processes for such compounds (Schaeffer et al., 1979).
Synthesis of Stereoisomers of Dimethyloctane-1,8-dioic Acid : The synthesis of various stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a component of the copulation release pheromone of Callosobruchus maculatus, was achieved, showing potential applications in biochemistry and pest control (Nakai et al., 2005).
Safety And Hazards
4,4-Dimethyloctane is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4,4-dimethyloctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-7-9-10(3,4)8-6-2/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEDGZAGMLTROM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166496 | |
Record name | Octane, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyloctane | |
CAS RN |
15869-95-1 | |
Record name | Octane, 4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octane, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octane, 4,4-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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